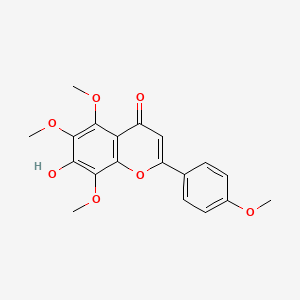

7-Hydroxy-4',5,6,8-tetramethoxyflavone

Description

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-5,6,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O7/c1-22-11-7-5-10(6-8-11)13-9-12(20)14-16(23-2)18(24-3)15(21)19(25-4)17(14)26-13/h5-9,21H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCCBZZCWJJFIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73213-66-8 | |

| Record name | 7-Hydroxy-4',5,6,8-tetramethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073213668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-HYDROXY-4',5,6,8-TETRAMETHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DLD121996 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation of 7 Hydroxy 4 ,5,6,8 Tetramethoxyflavone

Plant Sources and Ethnobotanical Contextualization

This polymethoxyflavone has been reported in several plant families, notably in species belonging to the Rutaceae, Asteraceae, and Lamiaceae families. The ethnobotanical background of these plants often points to a history of use in traditional medicine, which has prompted scientific investigation into their chemical constituents.

The compound 7-Hydroxy-4',5,6,8-tetramethoxyflavone has been reported to be present in Citrus reticulata (tangerine) and Citrus deliciosa (a variety of mandarin orange). nih.gov The peels of citrus fruits are a well-known source of polymethoxylated flavones (PMFs), which are valued for their biological activities. nih.gov In traditional Chinese medicine, the dried peel of Citrus reticulata, known as "Chenpi," is used for various health purposes. nih.gov The presence of a diverse array of flavonoids in citrus peels contributes to their use in both traditional practices and modern nutraceutical applications.

Table 1: Occurrence of this compound in Citrus Species

| Species | Common Name | Plant Part |

|---|---|---|

| Citrus reticulata | Tangerine | Peel nih.gov |

| Citrus deliciosa | Mandarin Orange | Not specified nih.gov |

Helichrysum herbaceum is another plant source from which this compound has been reported. nih.gov The genus Helichrysum consists of hundreds of species, many of which are used in traditional medicine across Africa, Europe, and Asia for their purported anti-inflammatory, antimicrobial, and antioxidant properties. ffhdj.com Phytochemical investigations of this genus have revealed a rich diversity of flavonoids and other phenolic compounds, which are believed to contribute to their therapeutic effects.

A significant finding in the study of this compound is its isolation from Scutellaria moniliorrhiza. researchgate.netsciopen.com Research has led to the identification of nineteen flavonoids from this plant, including this compound. researchgate.netsciopen.com Notably, this was the first time this specific compound, along with several others, was isolated from the Scutellaria genus. researchgate.netsciopen.com The genus Scutellaria, commonly known as skullcaps, has a long history of use in traditional Chinese medicine for treating a variety of ailments, which has spurred extensive phytochemical research into its constituent species.

While the direct isolation of this compound from the following species is not explicitly documented in the provided search results, the presence of structurally similar polymethoxyflavones has been noted in these plants, making them of interest in the broader context of flavonoid research.

Achillea santolina : Studies on the aerial parts of Achillea santolina have led to the isolation of other methoxylated flavones, such as 5-hydroxy-3,6,7,3′,4′-pentamethoxyflavone and 7-hydroxy-3,6,3′,4′-tetramethoxyflavone. researchgate.net The genus Achillea is known for its use in traditional medicine for various inflammatory and gastrointestinal disorders. nih.gov

Artemisia annua : This plant is a well-known source of the antimalarial compound artemisinin, but it also contains a variety of flavonoids. While the target compound is not explicitly mentioned, a closely related compound, 5-hydroxy-3,4',6,7-tetramethoxyflavone, has been isolated from Artemisia annua. nih.gov Another study on Artemisia monosperma reported the isolation of 5-Hydroxy-3',4', 6,7-tetramethoxyflavone. phcogj.comphcogj.com

Laggera pterodonta : Research on the chemical constituents of Laggera pterodonta has resulted in the isolation of several polymethoxyflavones, including 3,5-dihydroxy-3',4',6,7-tetramethoxyflavone. nih.gov This plant is used in traditional Chinese medicine, and studies have focused on its flavonoid content. researchgate.netresearchgate.net

Vitex agnus-castus : Phytochemical investigations of the fruits of Vitex agnus-castus have identified numerous flavonoids. nih.govgreenpharmacy.inforesearchgate.netresearchgate.netmdpi.com However, the presence of this compound has not been specifically reported in the available literature, which documents other flavonoid structures. nih.gov

Extraction Methodologies from Diverse Plant Matrices

The isolation of this compound and other flavonoids from plant sources typically involves solvent-based extraction followed by chromatographic purification.

Ethanol (B145695) and methanol (B129727) are common solvents used for the initial extraction of flavonoids from plant materials due to their ability to dissolve a wide range of polar and moderately nonpolar compounds.

In the case of Citrus reticulata, ultrasonic-assisted extraction with ethanol has been employed to obtain a crude extract rich in polymethoxyflavones. nih.gov The process involves macerating the plant material in the solvent, followed by filtration and concentration of the extract. For Helichrysum species, both ethanolic and aqueous extracts have been prepared to investigate their flavonoid content and biological activities. ffhdj.com The extraction of flavonoids from Laggera pterodonta has been achieved using an ethanol extract. nih.gov

Following the initial solvent extraction, a series of purification steps are necessary to isolate individual compounds. A specific protocol for the isolation of this compound from Scutellaria moniliorrhiza involved column chromatography over silica (B1680970) gel and Sephadex LH-20. researchgate.netsciopen.com This multi-step chromatographic approach allows for the separation of complex mixtures of flavonoids based on their polarity and molecular size, ultimately leading to the purification of the target compound.

Table 2: Summary of Extraction and Isolation Techniques for Flavonoids from Relevant Genera

| Plant Genus | Extraction Solvent(s) | Purification Techniques |

|---|---|---|

| Citrus | Ethanol, Dichloromethane | Column Chromatography (Silica Gel, Amberlite® XAD-16), HPLC nih.govnrct.go.th |

| Helichrysum | Ethanol, Methanol, Aqueous | Preparative HPLC ffhdj.comnih.gov |

| Scutellaria | Not specified | Preparative HPTLC, Column Chromatography (Silica Gel, Sephadex LH-20) researchgate.netsciopen.com |

| Laggera | Ethanol | Column Chromatography (Silica Gel, ODS, Sephadex LH-20) nih.gov |

| Artemisia | Methanol, Dichloromethane, Acetone | Column Chromatography (Silica Gel), Flash Chromatography nih.govnih.gov |

| Vitex | Methanol | Vacuum Liquid Chromatography, Gel Permeation Chromatography, HSCCC, HPLC nih.gov |

Sequential Liquid-Liquid Partitioning Strategies

Following initial solvent extraction from the plant material (typically using solvents like ethanol, methanol, or hexane), sequential liquid-liquid partitioning is a crucial step to fractionate the crude extract based on polarity. acs.orgnih.gov This technique, also known as solvent partitioning, relies on the differential solubility of compounds between two immiscible liquid phases. libretexts.org

For the isolation of polymethoxyflavones like this compound, a common strategy involves partitioning the concentrated crude extract between a non-polar organic solvent and a polar aqueous solvent. For instance, an ethanolic extract might be concentrated and then partitioned between diethyl ether and water. acs.org In this scenario, the less polar PMFs preferentially dissolve in the ether layer, while more polar compounds, such as flavonoid glycosides, remain in the aqueous layer. acs.org This process effectively enriches the organic phase with the target compound and removes highly polar impurities. The selection of solvents is critical and can be adjusted to optimize the separation of specific flavonoids. nih.gov This partitioning step is often repeated multiple times to ensure a thorough separation, yielding a PMF-rich fraction that can be taken forward for further chromatographic purification.

Chromatographic Isolation and Purification Techniques

Chromatography is the cornerstone of purifying this compound from the enriched fractions obtained after liquid-liquid partitioning. Various chromatographic methods are employed, often in succession, to achieve high purity.

Column Chromatography (e.g., Silica Gel, Sephadex LH-20, ODS)

Column chromatography is a preparative technique used for separating individual compounds from a mixture. The choice of stationary phase (the solid support in the column) and mobile phase (the solvent that moves through the column) is critical for effective separation.

Silica Gel: Silica gel is a polar stationary phase widely used for the chromatography of PMFs. researchgate.net For the separation of these compounds, the PMF-rich fraction is loaded onto a silica gel column. The separation is then carried out by eluting the column with a mobile phase, typically a mixture of non-polar and moderately polar solvents. A common approach is to use a gradient system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity by adding solvents such as ethyl acetate, chloroform, or acetone. acs.orgresearchgate.net Compounds elute from the column based on their polarity; less polar compounds travel faster down the column, while more polar compounds are retained longer on the silica gel. Fractions are collected and analyzed (e.g., by TLC) to pool those containing the desired compound.

Sephadex LH-20: This material is a lipophilic, cross-linked dextran (B179266) gel used for size-exclusion and partition chromatography in organic solvents. researchgate.net It is particularly effective for purifying natural products like flavonoids. researchgate.net A column packed with Sephadex LH-20 is typically eluted with a polar organic solvent, most commonly methanol. science.gov This step is often used after initial silica gel chromatography to separate closely related flavonoids or to remove remaining impurities, taking advantage of molecular size differences and partitioning behavior. researchgate.net

Octadecylsilane (ODS or C18): ODS is a non-polar stationary phase used in reversed-phase chromatography. While less common for the initial preparative separation of PMFs compared to silica gel, it is frequently used in high-performance liquid chromatography (HPLC) for final purification or analysis. In this mode, a polar mobile phase (e.g., methanol-water or acetonitrile-water mixtures) is used. The separation mechanism is based on hydrophobic interactions, where non-polar compounds are more strongly retained on the column.

Below is an interactive table summarizing the column chromatography techniques.

| Stationary Phase | Separation Principle | Typical Mobile Phase System | Role in Purification |

| Silica Gel | Normal-Phase Adsorption (Polar stationary phase) | Gradient of non-polar to polar solvents (e.g., Hexane-Ethyl Acetate) | Primary fractionation of crude extract |

| Sephadex LH-20 | Size Exclusion & Partition (Lipophilic gel) | Polar organic solvents (e.g., Methanol) | Intermediate or final purification of fractions |

| ODS (C18) | Reversed-Phase Partition (Non-polar stationary phase) | Gradient of polar solvents (e.g., Methanol-Water) | Final polishing and analytical separation (HPLC) |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of TLC that provides better resolution, sensitivity, and reproducibility. It is primarily used as an analytical tool to monitor the progress of purification rather than for preparative isolation. HPTLC is used to analyze the fractions collected from column chromatography to identify those containing the target compound and to assess its purity. nih.gov

For the analysis of extracts from Citrus reticulata, HPTLC methods have been developed using silica gel plates. A representative mobile phase for separating flavonoids from citrus extracts is a mixture of Toluene-Ethyl acetate-Formic acid-Methanol. thepharmajournal.com After developing the plate, the separated compounds are visualized under UV light (typically at 254 nm or 366 nm), where flavonoids often appear as dark or fluorescent spots. thepharmajournal.com By comparing the retention factor (Rf) value of a spot to that of a known standard, one can tentatively identify the presence of this compound in the collected fractions.

Purification via Crystallization Approaches

Crystallization is often the final step in the purification process to obtain a compound in a highly pure, crystalline form. rochester.edu After a compound has been isolated and purified by repeated chromatographic steps, it is dissolved in a minimal amount of a suitable hot solvent or a solvent mixture. rochester.edu The solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, and if the sample is sufficiently pure, it will form crystals, leaving any remaining impurities in the solution (mother liquor). rochester.edu

The choice of solvent is determined experimentally, aiming for a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated. rochester.edu The resulting crystals are then separated from the mother liquor by filtration, washed with a small amount of cold solvent, and dried. This process can be repeated (recrystallization) to further enhance the purity of the final product.

Synthetic Methodologies and Chemical Derivatization of 7 Hydroxy 4 ,5,6,8 Tetramethoxyflavone

Total Chemical Synthesis Approaches

Total synthesis provides a reliable route to 7-Hydroxy-4',5,6,8-tetramethoxyflavone, allowing for the production of the compound and its analogs for research where isolation from natural sources is not feasible. Key strategies involve the assembly of the core chromen-4-one structure from acyclic precursors.

A foundational method for synthesizing the flavone (B191248) backbone is the Claisen-Schmidt condensation between a substituted 2-hydroxyacetophenone (B1195853) and a substituted benzaldehyde, followed by cyclization of the resulting chalcone (B49325).

The synthesis typically begins with a highly substituted 2-hydroxyacetophenone, such as 2-hydroxy-3,4,5,6-tetramethoxyacetophenone or a related protected derivative. This precursor contains the substituted A-ring of the final flavone. This acetophenone (B1666503) is reacted with a 4-methoxybenzaldehyde (B44291) derivative, which will form the B-ring, under basic conditions (e.g., methanolic KOH) to yield a 2'-hydroxychalcone (B22705) intermediate. koreascience.krresearchgate.net This chalcone is the direct precursor to the flavone ring system. The final step involves the cyclization and oxidation of this chalcone to form the central pyran ring, a process detailed in the following section. koreascience.kr

Table 1: Example Synthetic Pathway from Precursor Molecules

| Step | Starting Materials | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Substituted 2-hydroxyacetophenone + 4-methoxybenzaldehyde | Ethanolic Potassium Hydroxide (KOH) | 2'-Hydroxy-4,4',5',6'-tetramethoxychalcone |

| 2 | 2'-Hydroxy-4,4',5',6'-tetramethoxychalcone | Iodine (I₂), Dimethyl sulfoxide (B87167) (DMSO) | 4',5,6,7-Tetramethoxyflavone |

| 3 | 4',5,6,7-Tetramethoxyflavone | Selective Demethylation Agent (e.g., AlCl₃) | This compound* |

Note: The final product shown is an example based on a general pathway; the specific substitution pattern of the starting acetophenone determines the final flavone structure.

The conversion of the 2'-hydroxychalcone intermediate into the flavone core is a critical step, commonly achieved through oxidative cyclization. chemijournal.com A widely used and efficient method employs a catalytic amount of iodine in dimethyl sulfoxide (DMSO). koreascience.krnih.gov In this process, the 2'-hydroxychalcone undergoes intramolecular cyclization, followed by oxidation to form the stable flavone double bond within the C-ring. nih.gov

The general mechanism for this transformation can proceed in two ways: an intramolecular oxo-Michael addition to form a flavanone (B1672756), which is then oxidized to the flavone, or a process involving an enolate intermediate that eliminates to form the final product. chemijournal.com The I₂/DMSO system is particularly effective for this oxidation step, smoothly yielding the flavone in good yields. koreascience.krnih.gov Other reagents, such as selenium dioxide or transition metal salts, can also facilitate this type of cyclization, although the choice of reagent can influence the reaction's outcome and yield. chemijournal.com

The synthesis of flavones, including structures related to this compound, has been pursued in the context of developing new antiviral agents. acs.orgnih.gov While specific synthetic details for the target compound for this express purpose are not extensively published, the general synthetic routes described above are applicable. The synthesis of 4'-hydroxy-5,6,7,8-tetramethoxyflavone, a closely related analog, has been reported in the literature concerning its antiviral activity. acs.orgnih.gov The strategic placement of hydroxyl and methoxyl groups is crucial for biological activity, and total synthesis allows for the precise construction of molecules designed to inhibit viral targets. nih.gov These syntheses often prioritize efficiency and the ability to generate a library of related compounds for screening.

Semi-synthetic Derivatization Strategies

Semi-synthesis starts with the natural flavone or a closely related precursor and modifies its structure to create novel derivatives. This approach is invaluable for exploring how specific functional groups influence the compound's biological activity.

Structure-Activity Relationship (SAR) studies are essential for optimizing the pharmacological properties of a lead compound. For polymethoxyflavones, these studies often involve modifying the number and position of hydroxyl and methoxy (B1213986) groups. For example, in a study on related trimethoxyflavones, derivatives were synthesized with a hydroxyl or fluorine atom at the C-5 position to evaluate their effects on reversing drug resistance in cancer cells. nih.gov The introduction of a 5-hydroxy group into a 3',4',7-trimethoxyflavone backbone was found to enhance its biological activity significantly. nih.gov Such studies demonstrate that even minor modifications, like the addition or removal of a single functional group, can dramatically alter a molecule's efficacy and interaction with biological targets. These principles are directly applicable to the derivatization of this compound to probe its therapeutic potential.

Achieving regioselectivity—the ability to modify a single, specific position on the molecule—is a key challenge in the chemical derivatization of poly-substituted flavonoids.

Introduction of Groups: The selective introduction of a methoxy group can be achieved by first protecting existing hydroxyl groups, performing the methylation reaction (e.g., with dimethyl sulfate), and then deprotecting. koreascience.kr For instance, a 7-hydroxyl group can be selectively protected using a benzyl (B1604629) group. After methylation of other hydroxyl positions, the benzyl group can be removed by refluxing with concentrated HCl in acetic acid to regenerate the 7-hydroxyl functionality. koreascience.kr

Removal of Groups (Demethylation): The regioselective removal of a methoxy group is also a critical tool. Different demethylating agents exhibit selectivity for certain positions.

Boron tribromide (BBr₃) is a powerful reagent capable of cleaving multiple methoxy groups. koreascience.kr

Aluminum chloride (AlCl₃) is often used for the selective demethylation of the C-5 methoxy group due to chelation with the C-4 carbonyl oxygen. koreascience.kr

Hydrogen bromide (HBr) in acetic acid has been used for the serial demethylation of multiple methoxy groups. nih.gov

Studies on the metabolism of polymethoxyflavones have also highlighted patterns of regioselectivity, with enzymatic demethylation often occurring in the order of C-7 > C-4' > C-5. nih.gov This biological observation can inform chemical strategies for targeted modifications.

Table 2: Reagents for Regioselective Modifications

| Modification | Reagent | Position(s) Targeted | Notes |

|---|---|---|---|

| Demethylation | Aluminum Chloride (AlCl₃) | C-5 | Effective due to chelation with C-4 carbonyl. koreascience.kr |

| Demethylation | Boron Tribromide (BBr₃) | Multiple positions | Strong, non-selective reagent. koreascience.kr |

| Demethylation | Hydrogen Bromide (HBr) in Acetic Acid | Multiple positions | Can achieve serial demethylation. nih.gov |

| Protection | Benzyl bromide (BnBr) | Hydroxyl groups | Allows for modification of other positions before deprotection. koreascience.kr |

Molecular Mechanisms and Cellular Signaling Pathways

General Mechanisms of Interaction with Biological Systems

Polymethoxyflavones, including 7-Hydroxy-4',5,6,8-tetramethoxyflavone, exert their biological effects through a range of general mechanisms. These compounds are known to modulate signaling cascades, influence gene transcription, and alter protein activity, which collectively contribute to the regulation of cellular processes such as cell death, proliferation, differentiation, and metabolism. uni.lunih.gov The specific mechanisms of action for hydroxylated PMFs are dependent on their structure, including the number and position of hydroxyl and methoxy (B1213986) groups. nih.gov These structural features determine the molecule's ability to interact with biological membranes and specific protein targets, thereby initiating a cascade of intracellular events.

Modulation of Intracellular Signaling Cascades

Research into the specific intracellular signaling cascades modulated by this compound is ongoing, with much of the current understanding extrapolated from studies on structurally similar PMFs. For instance, the anti-inflammatory effects of tangeretin (B192479) and its metabolite, 4'-demethyltangeretin, have been shown to involve the suppression of the Akt/MAPKs/NFκB proinflammatory pathways. nih.gov Given that this compound is also a demethylated derivative of tangeretin, it may share similar modulatory effects on these key inflammatory signaling pathways. Furthermore, studies on other methoxyflavones have indicated their involvement in the protein kinase A (PKA) pathway in the context of regulating endoplasmic reticulum stress. nih.gov

Interactions with Specific Molecular Targets

The diverse biological activities of this compound can be attributed to its interactions with specific molecular targets, including enzymes, cellular pumps, and proteins involved in cell cycle regulation and stress responses.

Enzyme Modulation and Inhibition (e.g., Cytochrome P450, DNA Gyrase)

Polymethoxyflavones are well-documented modulators of various enzymes. A significant area of research has been their effect on cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of xenobiotics, including drugs. nih.gov Studies have shown that PMFs such as nobiletin (B1679382), sinensetin (B1680974), and tangeretin can inhibit and induce key drug-metabolizing enzymes like CYP3A4 and CYP1A2. nih.govnih.gov While direct studies on this compound are limited, its structural similarity to these PMFs suggests a potential for similar interactions with CYP enzymes, which could have implications for food-drug interactions. nih.govresearchgate.net

There is currently a lack of specific research investigating the interaction of this compound with DNA gyrase, a type II topoisomerase that is an essential enzyme in bacteria and a validated target for antibiotics. nih.govfrontiersin.org

Table 1: Inhibitory Effects of Various Tetramethoxyflavones on Cytochrome P450 Enzymes (Note: Data is for structurally related compounds, not this compound)

| Compound | CYP Isozyme | IC50 (µM) |

| 4′,5-dihydroxy-3′,6,7,8-tetramethoxyflavone | CYP1A2 | 2.41 |

| 4′,5-dihydroxy-3′,6,7,8-tetramethoxyflavone | CYP3A4 | 1.71 |

This table presents the half maximal inhibitory concentration (IC50) values for a related tetramethoxyflavone against two major cytochrome P450 isozymes. nih.gov Lower IC50 values indicate greater inhibitory potency.

Efflux Pump Inhibition and Modulation of Bacterial Drug Resistance (e.g., NorA efflux pump)

Bacterial efflux pumps, such as the NorA efflux pump in Staphylococcus aureus, are a significant mechanism of antibiotic resistance as they actively transport antimicrobial agents out of the bacterial cell. frontiersin.orgnih.gov The inhibition of these pumps is a promising strategy to overcome drug resistance. nih.govmdpi.com While various natural and synthetic compounds are being investigated as NorA efflux pump inhibitors, there is currently no specific evidence directly linking this compound to the inhibition of the NorA efflux pump or other bacterial efflux pumps. frontiersin.orgnih.govresearchgate.net

Cell Cycle Progression Regulation (e.g., Induction of Cell Cycle Arrest at G0/G1 Phase)

A key mechanism through which polymethoxyflavones exert their anti-cancer effects is by modulating the cell cycle. Studies on hydroxylated PMFs have demonstrated their ability to induce cell cycle arrest. For example, 5-hydroxy-6,7,8,4′-tetramethoxyflavone, a compound structurally similar to this compound, has been shown to induce apoptosis and cell cycle arrest through a mechanism dependent on p53, Bax, and p21. uni.lu Similarly, 5-demethylnobiletin has been found to induce cell cycle arrest at the G0/G1 phase in glioblastoma cells by downregulating Cyclin D1 and CDK6 expression levels. frontiersin.org Tangeretin, the parent compound of this compound, has also been reported to block cell cycle progression at the G1 phase. nih.gov These findings suggest that this compound likely shares the ability to induce cell cycle arrest, a critical aspect of its potential anti-proliferative properties.

Table 2: Effects of Related Polymethoxyflavones on Cell Cycle Progression

| Compound | Cell Line | Effect | Key Proteins Involved |

| 5-hydroxy-6,7,8,4′-tetramethoxyflavone | Human colon cancer cells | Apoptosis and cell cycle arrest | p53, Bax, p21 |

| 5-demethylnobiletin | Glioblastoma cells | G0/G1 phase arrest | Cyclin D1, CDK6 |

| Tangeretin | Colorectal carcinoma cells | G1 phase arrest | Cdk2, Cdk4, p21, p27 |

This table summarizes the observed effects of structurally similar polymethoxyflavones on the cell cycle in various cancer cell lines, highlighting the key regulatory proteins involved. uni.lufrontiersin.orgnih.gov

Endoplasmic Reticulum (ER) Stress Pathway Modulation (e.g., IRE1α pathway)

The endoplasmic reticulum (ER) is a critical organelle for protein folding and cellular homeostasis. The accumulation of unfolded or misfolded proteins in the ER leads to a condition known as ER stress, which, if unresolved, can trigger apoptosis. researchgate.net Methoxyflavones have emerged as protective agents against ER stress. nih.gov A study on 5,7,3',4'-tetramethoxyflavone, an isomer of the subject compound, demonstrated its ability to protect chondrocytes from ER stress-induced apoptosis by regulating the inositol-requiring enzyme-1α (IRE1α) signaling pathway. nih.govnih.gov This compound was found to suppress tunicamycin-induced chondrocyte apoptosis by activating the expression of IRE1α, which in turn modulated the expression of downstream pro-survival and pro-apoptotic factors. nih.gov Given the structural similarities, it is plausible that this compound may also exert protective effects against ER stress through a similar modulation of the IRE1α pathway.

Regulation of Gene Expression (e.g., Tyrosinase, TRP-1, TRP-2 mRNA)

There is currently no specific research available detailing the direct effects of this compound on the gene expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), or tyrosinase-related protein 2 (TRP-2). These three enzymes are pivotal in the process of melanogenesis, the pathway responsible for melanin (B1238610) pigment production.

Melanogenesis is primarily controlled by the microphthalmia-associated transcription factor (MITF), which acts as a master regulator for the transcription of TYR, TRP-1, and TRP-2 genes. frontiersin.org

Tyrosinase (TYR) : This is the rate-limiting enzyme in melanin synthesis. frontiersin.org

TRP-2 : Also known as dopachrome (B613829) tautomerase (DCT), this enzyme catalyzes the rearrangement of dopachrome into 5,6-dihydroxyindole-2-carboxylic acid (DHICA). frontiersin.orgnih.gov

TRP-1 : This enzyme is involved in oxidizing DHICA to a carboxylated indole-quinone, a later step in the melanin synthesis pathway. frontiersin.org

Inhibition of Nitric Oxide (NO) Production

While direct studies on this compound are limited, research on structurally similar tetramethoxy hydroxyflavones demonstrates a capacity to inhibit nitric oxide (NO) production. Excessive NO production is a hallmark of inflammatory processes and is carried out by the enzyme inducible nitric oxide synthase (iNOS). researchgate.net

A study on the related compound 5,6,3',5'-tetramethoxy 7,4'-hydroxyflavone (p7F) showed that it effectively inhibited the production of NO in lipopolysaccharide (LPS)-stimulated RAW 2.64.7 macrophage cells. researchgate.net This inhibition was linked to the suppression of iNOS expression at the protein level. researchgate.net The broader class of tetramethoxyflavones (TMFs) has also been associated with effects on the NO pathway, with some demonstrating vasorelaxant activity linked to the NO/sGC/cGMP signaling cascade. nih.gov

This evidence suggests that hydroxylated tetramethoxyflavones, as a class, are capable of modulating NO pathways, a key component of their anti-inflammatory activity.

Suppression of Pro-inflammatory Mediators

Hydroxylated polymethoxyflavones (HPMFs) are recognized for their anti-inflammatory properties, which are exerted through the suppression of various pro-inflammatory mediators. nih.gov Research on isomers and related compounds provides insight into the potential mechanisms of this compound.

The compound 5,6,3',5'-tetramethoxy 7,4'-hydroxyflavone was found to inhibit the expression and production of key inflammatory mediators in LPS-stimulated RAW 264.7 cells, including: researchgate.net

Prostaglandin (B15479496) E2 (PGE2)

Cyclooxygenase-2 (COX-2)

Tumor Necrosis Factor-alpha (TNF-α)

This suppression of inflammatory markers is often linked to the inhibition of the NF-κB (nuclear factor-kappaB) signaling pathway, a central regulator of inflammatory gene expression. researchgate.net Studies on 7-hydroxyflavone (B191518) and 7,8-dihydroxyflavone (B1666355) further confirm that the flavonoid structure is effective in dose-dependently reducing the production of NO, PGE2, TNF-α, and Interleukin-6 (IL-6) by downregulating the mRNA expression of their respective synthesizing enzymes (iNOS, COX-2). frontiersin.org

Inhibition of Sterol Regulatory Element-Binding Proteins

Based on available scientific literature, there is no current research demonstrating that this compound or other related polymethoxyflavones directly inhibit the activity of Sterol Regulatory Element-Binding Proteins (SREBPs). SREBPs are critical transcription factors that regulate the synthesis of cholesterol and fatty acids. nih.gov While other natural compounds such as the flavone (B191248) luteolin, betulin, and fatostatin (B527787) have been identified as SREBP inhibitors, this activity has not been documented for the specific class of hydroxylated tetramethoxyflavones. nih.govnih.gov

Influence on Cellular Processes

Hydroxylated polymethoxyflavones are known to modulate a variety of fundamental cellular processes. These compounds can influence cell viability, induce programmed cell death (apoptosis), and affect cell differentiation, repair, and metabolism through the regulation of diverse signaling pathways. frontiersin.orgmedchemexpress.com

Cell Viability and Apoptosis

Research on isomers of the target compound has demonstrated potent effects on the viability and apoptosis of cancer cells. The compound 5-hydroxy-6,7,8,4'-tetramethoxyflavone (5HTMF), an isomer of this compound, has shown strong growth-inhibitory effects on human colon cancer cells (HCT116 and HT29). researchwithrutgers.com

Specifically, 5HTMF was found to significantly increase the sub-G0/G1 cell population, which is indicative of apoptosis. researchwithrutgers.com This pro-apoptotic activity is mediated through a p53- and Bax-dependent mechanism. medchemexpress.com In p53- and Bax-positive HCT116 cells, treatment with 5HTMF led to a significant increase in the levels of cleaved caspase-3 and cleaved PARP, which are key executioners and markers of apoptosis. medchemexpress.com This effect was markedly reduced in cells deficient in p53 or Bax, confirming the crucial role of these proteins in the compound's mechanism of action. medchemexpress.com Another isomer, 5-hydroxy-3′,4′,6,7-tetramethoxyflavone, was also found to reduce the viability of glioblastoma cell lines.

| Compound | Cell Line | Effect | Key Molecular Markers |

| 5-hydroxy-6,7,8,4'-tetramethoxyflavone (5HTMF) | HCT116 (human colon cancer) | Induces apoptosis | ↑ Cleaved Caspase-3, ↑ Cleaved PARP (p53- and Bax-dependent) |

| 5-hydroxy-3′,4′,6,7-tetramethoxyflavone | U87MG & T98G (glioblastoma) | Reduces cell viability, G0/G1 cell cycle arrest | Not specified |

| This compound | Mouse Myeloid Leukemia (M1) | Reduced cell growth rate by 78% (vs. control) at 50 µM | Not specified |

Data based on findings from multiple studies. medchemexpress.comresearchwithrutgers.com

Cell Migration

The influence of hydroxylated tetramethoxyflavones on cell migration has been explored in the context of cancer metastasis. A study on 5-hydroxy-3′,4′,6,7-tetramethoxyflavone demonstrated that it could reduce the migratory capacity of U87MG and T98G glioblastoma cells in a dose-dependent manner, as assessed by an in vitro scratch wound assay. This suggests that compounds within this class may interfere with the cellular machinery responsible for cell movement.

Cell Differentiation

Data indicates that this compound can influence cellular differentiation. In a study using mouse myeloid leukemia M1 cells, the compound caused a 78% reduction in the cell growth rate at a concentration of 50 µM, indicating a significant impact on cell proliferation. The modulation of proliferation and induction of cell cycle arrest in leukemia cell lines are often associated with the promotion of cellular differentiation.

Cellular Repair and Metabolism

Analytical Methodologies for 7 Hydroxy 4 ,5,6,8 Tetramethoxyflavone Research

Spectroscopic Characterization Techniques for Structure Elucidation

Spectroscopic methods are fundamental to confirming the identity and delineating the precise chemical structure of 7-Hydroxy-4',5,6,8-tetramethoxyflavone. These techniques probe the molecule's interaction with electromagnetic radiation to reveal detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the unambiguous assignment of the molecular skeleton and the positions of its functional groups.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the flavone (B191248) core and the methoxy (B1213986) groups. The protons on the B-ring would typically appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. A key singlet proton signal would correspond to H-3 on the C-ring. The four methoxy groups (-OCH₃) would each produce a sharp singlet, likely in the range of δ 3.8–4.1 ppm. The single hydroxyl (-OH) proton at the C-7 position would also yield a singlet, whose chemical shift could vary depending on the solvent and concentration. silae.itlibretexts.org

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. For this compound, this would include signals for the carbonyl carbon (C-4) typically found far downfield (around δ 180 ppm), carbons of the aromatic rings, and the carbons of the four methoxy groups (typically δ 55–65 ppm). tandfonline.com The specific chemical shifts of the A-ring carbons are crucial for confirming the substitution pattern of the hydroxyl and three methoxy groups at positions C-5, C-6, C-7, and C-8.

2D NMR Spectroscopy : Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for assembling the complete structure. HSQC correlates proton signals with the carbon atoms they are directly attached to, while HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). For instance, HMBC experiments would show correlations between the methoxy protons and their attached carbons on the A-ring and B-ring, confirming their precise locations. silae.it

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights through fragmentation analysis.

Electrospray Ionization (ESI) MS : ESI is a soft ionization technique commonly coupled with liquid chromatography that is well-suited for analyzing polar molecules like flavonoids. In positive ion mode, this compound (molecular formula C₁₉H₁₈O₇, monoisotopic mass 358.10526 Da) is expected to form protonated molecules [M+H]⁺ at m/z 359.11254 and other adducts, such as sodium [M+Na]⁺ at m/z 381.09448. researchgate.net Tandem MS (MS/MS) experiments on the precursor ion would reveal characteristic fragmentation patterns, primarily involving the sequential loss of methyl radicals (•CH₃) from the methoxy groups, leading to fragment ions at m/z values corresponding to [M+H-15]⁺ and subsequent losses. nih.govresearchgate.net Another common fragmentation pathway for flavonoids is the retro-Diels-Alder (RDA) reaction, which cleaves the C-ring and provides information about the substitution on the A- and B-rings. nih.gov

Gas Chromatography-MS (GC-MS) : While less common for non-volatile flavonoids unless derivatized, GC-MS with electron ionization (EI) can also be used. The Human Metabolome Database includes a predicted GC-MS spectrum for the related isomer 4'-Hydroxy-5,6,7,8-tetramethoxyflavone, suggesting that this technique is applicable for the analysis of this class of compounds. pdx.edu

Below is an interactive table of predicted mass-to-charge ratios (m/z) for various adducts of this compound.

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 359.11254 |

| [M+Na]⁺ | 381.09448 |

| [M-H]⁻ | 357.09798 |

| [M+NH₄]⁺ | 376.13908 |

| [M+K]⁺ | 397.06842 |

| [M+H-H₂O]⁺ | 341.10252 |

| [M]⁺ | 358.10471 |

| Data sourced from PubChem. researchgate.net |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within the molecule. For flavonoids, the UV-Vis spectrum is characterized by two main absorption bands. nih.gov

Band I : This absorption, occurring in the 300–385 nm range, corresponds to the electronic transitions within the B-ring cinnamoyl system (C=O, C2=C3, and the B-ring).

Band II : This band, found in the 240–285 nm range, is associated with the A-ring benzoyl system. nih.gov

The exact position (λmax) of these bands for this compound is influenced by the substitution pattern and the solvent used for analysis. The presence of the hydroxyl group at C-7 and the four methoxy groups will cause shifts in these absorption maxima compared to the unsubstituted flavone core. nih.govekb.eg The spectrum can also be recorded in the presence of various shift reagents (e.g., NaOMe, AlCl₃, NaOAc) to help confirm the location of free hydroxyl groups.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for isolating this compound from complex mixtures, such as plant extracts, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of polymethoxylated flavonoids (PMFs). A reversed-phase HPLC method is typically employed for the separation of these compounds.

Stationary Phase : A C18 column is the most common choice, providing effective separation based on the compound's hydrophobicity.

Mobile Phase : A gradient elution system is typically used, consisting of a mixture of an aqueous solvent (often containing a small amount of acid like formic acid to improve peak shape) and an organic solvent, most commonly acetonitrile (B52724) or methanol (B129727). The gradient is programmed to increase the proportion of the organic solvent over time to elute compounds with increasing retention.

Detection : A Diode-Array Detector (DAD) or UV-Vis detector is standard, set at the absorption maxima of the flavonoid (e.g., around 280 nm and 330 nm) for sensitive detection and quantification.

Coupling liquid chromatography with mass spectrometry combines the powerful separation capabilities of LC with the sensitive and selective detection of MS. Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle sizes in the column to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.

In a typical UPLC-MS/MS method for analyzing PMFs, a C18 column and a mobile phase gradient similar to that used in HPLC are employed. The eluent is introduced into an ESI source, and the mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can be used, where the instrument is set to detect a specific precursor-to-product ion transition (e.g., m/z 359.1 -> m/z 344.1 for the loss of a methyl group), providing exceptional selectivity and sensitivity for quantifying this compound even at low concentrations in complex biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile compounds. In the analysis of flavonoids like this compound, GC-MS is employed to determine the molecular structure and quantify its presence in a sample. Due to the relatively low volatility of flavonoids, a derivatization step, such as silylation, is often necessary to increase their volatility for GC analysis.

Once vaporized, the derivatized compound travels through a capillary column where it is separated from other components based on its boiling point and interactions with the column's stationary phase. Upon exiting the column, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This ionization process causes the molecule to fragment into characteristic patterns. The mass-to-charge ratio of these fragments is measured, creating a mass spectrum that serves as a molecular fingerprint. For instance, a predicted GC-MS spectrum for the trimethylsilyl (B98337) (TMS) derivative of a related compound, 4'-Hydroxy-3',5,6,7,8-pentamethoxyflavone, illustrates the type of data that can be obtained through this method. By analyzing these fragmentation patterns, researchers can elucidate the structure of the parent molecule and confirm its identity.

In Vitro Assays for Biological Activity Determination

Cell-Based Proliferation and Viability Assays (e.g., CTG Assay)

The effects of this compound and related polymethoxyflavones (PMFs) on cell growth and viability are frequently investigated using cell-based assays. These assays are crucial for understanding the potential cytostatic and cytotoxic effects of the compound on various cell lines, particularly cancer cells.

One study reported that this compound reduced the cell growth rate of mouse myeloid leukemia M1 cells to 22% of the control at a concentration of 50 µM. ncats.io Research on closely related 5-hydroxy polymethoxyflavones (5OH-PMFs) has provided further insight into the mechanisms involved. For example, 5-hydroxy-6,7,8,4'-tetramethoxyflavone (5HTMF) was found to potently induce apoptosis and cell-cycle arrest in multiple human colon cancer cells. nih.gov This activity was shown to be dependent on the presence of key proteins such as p53, Bax, and p21. nih.gov In HCT116 (p53+/+) colon cancer cells, 5HTMF significantly induced apoptosis, an effect that was not observed in HCT116 (p53-/-) cells. nih.gov Similarly, the pro-apoptotic effects were significant in HCT116 (Bax+/-) cells but marginal in cells lacking the Bax protein (Bax-/-). nih.gov These findings highlight the specific molecular pathways through which these compounds can inhibit cancer cell growth.

Table 1: Effect of Hydroxylated Polymethoxyflavones on Cancer Cell Lines

| Compound | Cell Line | Effect | Key Findings | Reference |

|---|---|---|---|---|

| This compound | Mouse myeloid leukemia M1 | Inhibition of cell growth | Reduced cell growth rate to 22% of control at 50 µM. | ncats.io |

| 5-hydroxy-6,7,8,4'-tetramethoxyflavone (5HTMF) | HCT116 (p53+/+) colon cancer | Induction of apoptosis | Significantly induced apoptosis. | nih.gov |

| 5-hydroxy-6,7,8,4'-tetramethoxyflavone (5HTMF) | HCT116 (p53-/-) colon cancer | No significant apoptosis | Demonstrates p53-dependent activity. | nih.gov |

| 5-hydroxy-6,7,8,4'-tetramethoxyflavone (5HTMF) | HCT116 (Bax+/-) colon cancer | Induction of apoptosis | Significantly induced apoptosis. | nih.gov |

| 5-hydroxy-6,7,8,4'-tetramethoxyflavone (5HTMF) | HCT116 (Bax-/-) colon cancer | Marginal pro-apoptotic effect | Demonstrates Bax-dependent activity. | nih.gov |

Antimicrobial Activity Assays (e.g., Microdilution Assay, Disk Diffusion Assay)

The antimicrobial properties of flavonoids are evaluated using standard microbiology assays such as the microdilution and disk diffusion methods. The disk diffusion assay provides a qualitative assessment of antimicrobial activity, where a zone of growth inhibition around a disk impregnated with the test compound indicates efficacy. nih.gov The microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Research into the structure-activity relationships of flavonoids has shown that the presence and position of hydroxyl and methoxy groups significantly influence their antibacterial properties. Studies on compounds structurally similar to this compound reveal that methoxy groups can reduce antibacterial activity compared to hydroxyl groups. nih.gov For example, a comparative study indicated that 5,6,7,4′-tetramethoxyflavone showed lower antibacterial activity than flavonoids bearing more hydroxyl groups. nih.gov However, the study also noted that a methoxy group at the C8 position, as is present in this compound, appeared to increase antibacterial activity when comparing tangeritin (4′,5,6,7,8-pentamethoxyflavone) to 5,6,7,4′-tetramethoxyflavone. nih.gov This suggests that the specific arrangement of substituents is critical for antimicrobial efficacy.

Free-Radical Scavenging Assays (e.g., DPPH, FRAP, TAC)

The antioxidant capacity of this compound can be determined through various in vitro assays that measure its ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a commonly used method due to its simplicity and reliability. nih.gov In this assay, the ability of the antioxidant to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance, typically at 517 nm.

The Ferric Reducing Antioxidant Power (FRAP) assay is another method used to evaluate total antioxidant capacity (TAC). This assay measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which results in an intense blue color. The intensity of this color is proportional to the antioxidant concentration in the sample. ekb.eg While specific DPPH or FRAP values for this compound are not detailed in the provided context, these assays are standard for evaluating the antioxidant potential of flavonoids. ekb.egresearchgate.net The presence of a hydroxyl group at the C7 position is expected to contribute to its radical-scavenging activity.

Other Mechanism-Specific In Vitro Assays (e.g., Enzyme inhibition assays)

Flavonoids are known to interact with and inhibit various enzymes, which is a key aspect of their biological activity. Specific in vitro assays are used to quantify the inhibitory potential of compounds like this compound against particular enzymes.

Studies on related tetramethoxyflavones have demonstrated significant enzyme-inhibitory effects. For instance, 4′,5-dihydroxy-3′,6,7,8-tetramethoxyflavone, also known as 8-methoxycirsilineol, exhibited potent inhibition of cytochrome P450 enzymes CYP1A2 and CYP3A4, with IC₅₀ values of 2.41 µM and 1.71 µM, respectively. nih.gov Another study found that 5,6,3',4'-tetrahydroxy-7-methoxyflavone strongly inhibited the chymotrypsin-like, caspase-like, and trypsin-like activities of the 26S proteasome, with IC₅₀ values of 14.0 µM, 5.4 µM, and 24.1 µM, respectively. nih.gov These findings suggest that the specific hydroxylation and methoxylation pattern on the flavone backbone plays a crucial role in determining its enzyme-inhibitory profile. The inhibitory activity of this compound against specific enzymes would be determined using similar assays, which typically measure the rate of an enzymatic reaction in the presence and absence of the inhibitor.

Table 2: Enzyme Inhibition by Related Tetramethoxyflavones

| Compound | Target Enzyme/Activity | IC₅₀ Value | Reference |

|---|---|---|---|

| 4′,5-dihydroxy-3′,6,7,8-tetramethoxyflavone | Cytochrome P450 (CYP) 1A2 | 2.41 µM | nih.gov |

| Cytochrome P450 (CYP) 3A4 | 1.71 µM | nih.gov | |

| 5,6,3',4'-tetrahydroxy-7-methoxyflavone | 26S Proteasome (Chymotrypsin-like) | 14.0 µM | nih.gov |

| 26S Proteasome (Caspase-like) | 5.4 µM | nih.gov | |

| 26S Proteasome (Trypsin-like) | 24.1 µM | nih.gov |

Computational and in Silico Studies

Molecular Docking and Simulation Approaches

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 7-Hydroxy-4',5,6,8-tetramethoxyflavone, and a biological macromolecule, typically a protein or nucleic acid. The process involves sampling a high number of possible conformations and orientations of the ligand within the binding site of the target macromolecule and scoring them based on their binding affinity.

While specific molecular docking studies exclusively focused on this compound are not extensively detailed in publicly available literature, the methodologies applied to structurally similar flavonoids provide a robust framework for understanding its potential interactions. For instance, studies on other polymethoxylated flavones often employ software like AutoDock, Gold, or Glide to perform docking simulations. These studies typically involve preparing the three-dimensional structure of the flavonoid and the target protein, defining the binding site (or "grid box"), and then allowing the docking algorithm to predict the most stable binding poses.

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic representation of the ligand-receptor complex in a simulated physiological environment. MD simulations track the movements and interactions of every atom in the system over time, offering insights into the stability of the binding pose, the flexibility of the protein and ligand, and the specific interactions (such as hydrogen bonds and hydrophobic interactions) that stabilize the complex. For a compound like this compound, MD simulations could reveal how the hydroxyl and methoxy (B1213986) groups contribute to the stability of its interaction with a target protein.

Table 1: Common Methodologies in Molecular Docking and Simulation of Flavonoids

| Computational Method | Purpose | Key Outputs |

|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a receptor. | Binding energy/score, binding pose, identification of key interacting residues. |

| Molecular Dynamics (MD) Simulation | Simulates the time-dependent behavior of a molecular system. | Trajectory of atomic positions, stability of the ligand-receptor complex, detailed interaction patterns. |

| Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA) | Estimates the free energy of binding of a ligand to a receptor. | More accurate estimation of binding affinity compared to docking scores. |

Predictive Modeling of Interactions with Biological Macromolecules and Pathways

Predictive modeling in the context of computational biology utilizes the chemical structure of a compound to forecast its biological activities and interactions with various macromolecules and pathways. For this compound, such models can predict its potential as an inhibitor or activator of specific enzymes or its ability to modulate signaling pathways.

In silico tools and databases play a pivotal role in this predictive process. By analyzing the structural features of this compound—such as the number and position of methoxy and hydroxyl groups—it is possible to draw parallels with other well-characterized flavonoids. For example, the presence of multiple methoxy groups can influence the compound's lipophilicity and membrane permeability, which are critical factors for its bioavailability and interaction with intracellular targets.

Furthermore, computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. These predictions are crucial in the early stages of drug discovery to assess the druglikeness of a molecule. For this compound, these models could estimate its oral bioavailability, potential to cross the blood-brain barrier, and its likely metabolic fate, including interactions with cytochrome P450 enzymes. The inhibition of cytochrome P450s is a known activity of some flavonoids, and predictive models can suggest which specific isoforms might be affected by this compound. researchgate.net

Pathway analysis is another important aspect of predictive modeling. By identifying potential protein targets through docking or similarity searches, it is possible to map these targets to specific biological pathways. This can provide hypotheses about the compound's mechanism of action. For instance, if this compound is predicted to bind to a key kinase in a cancer-related signaling pathway, this would suggest a potential anti-cancer effect.

Table 2: Predicted Physicochemical and Druglikeness Properties of Flavonoids

| Property | Significance | Predicted Trend for Polymethoxylated Flavones |

|---|---|---|

| Molecular Weight | Influences absorption and distribution. | Generally within the range for good oral bioavailability. |

| LogP | Indicates lipophilicity and membrane permeability. | Higher number of methoxy groups generally increases lipophilicity. |

| Hydrogen Bond Donors/Acceptors | Affects binding to target proteins and solubility. | The hydroxyl group acts as a donor; oxygen atoms in the rings and methoxy groups act as acceptors. |

| ADMET Properties | Predicts the pharmacokinetic and safety profile of a compound. | Variable, depending on the specific arrangement of functional groups. |

Future Directions and Identified Research Gaps

Further Elucidation of Underexplored Molecular Mechanisms

While research has touched upon the general anti-inflammatory and anti-cancer properties of hydroxylated PMFs, the specific molecular signaling pathways modulated by 7-Hydroxy-4',5,6,8-tetramethoxyflavone are yet to be thoroughly investigated. The mechanisms of action for hydroxylated PMFs are known to be dependent on their specific structure, including the number and position of hydroxyl and methoxy (B1213986) groups. nih.gov

Future research should prioritize the following:

In-depth Signaling Pathway Analysis: Studies on related PMFs have implicated pathways such as MAPK/ERK, PI3K/Akt, and NF-κB in their anticancer and anti-inflammatory effects. nih.govnih.gov It is crucial to investigate whether this compound modulates these or other key signaling cascades involved in cell proliferation, apoptosis, and inflammation.

Identification of Direct Molecular Targets: The direct binding partners and enzymatic targets of this compound are unknown. Advanced techniques such as proteomics and affinity chromatography could be employed to identify the specific proteins that interact with this compound, providing a more precise understanding of its mechanism of action.

Epigenetic Modifications: The role of flavonoids in modulating epigenetic machinery is a burgeoning field of study. Investigations into the potential of this compound to influence DNA methylation, histone modifications, or microRNA expression could reveal novel regulatory functions.

Comprehensive Investigation of Synergistic Effects with Other Bioactive Compounds or Therapies

The potential for synergistic interactions between flavonoids and other therapeutic agents presents a promising avenue for enhancing efficacy and reducing toxicity. Research on other methoxylated flavones has demonstrated enhanced anticancer effects when combined with conventional chemotherapeutic drugs like 5-fluorouracil. researchgate.net

Key research gaps to be addressed include:

Combination with Chemotherapeutic Agents: Systematic in vitro and in vivo studies are needed to evaluate the synergistic or additive effects of this compound with standard-of-care chemotherapy drugs against various cancer cell lines. Such studies could lead to dose-reduction strategies, thereby minimizing off-target toxicity. researchgate.net

Interactions with Other Phytochemicals: Citrus peels contain a complex mixture of bioactive compounds. Investigating the interactions between this compound and other co-occurring flavonoids, such as nobiletin (B1679382) and tangeretin (B192479), could uncover synergistic effects that are more potent than the individual compounds alone. Strategically optimizing the placement of hydroxyl moieties within the methoxyflavone structure has been suggested to enhance synergistic interactions. mdpi.com

Synergy with Targeted Therapies: As our understanding of cancer biology deepens, targeted therapies are becoming more prevalent. Research into the potential of this compound to enhance the efficacy of targeted drugs by overcoming resistance mechanisms would be a significant contribution to the field.

Exploration of Novel or Less Explored Biological Activities

The current research landscape for this compound is primarily focused on its potential anti-inflammatory and anticancer activities. However, the broad spectrum of biological effects exhibited by flavonoids suggests that this compound may possess other, as-yet-unexplored therapeutic properties.

Future research should venture into the following areas:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.